7-表鬼臼毒素

描述

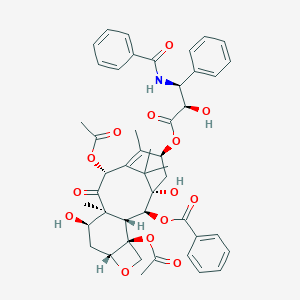

7-epi-Taxol, a structural analogue of the well-known anticancer drug Taxol (paclitaxel), shares Taxol's complex diterpenoid structure and is part of the taxane family. Taxol has been celebrated as one of the most successful natural-source anticancer drugs, widely prescribed for breast, lung, and ovarian cancers. Its structure includes a highly oxygenated core with 11 stereocenters and a unique bicyclo[5.3.1] undecane ring, making it a formidable challenge for synthetic chemists (Min et al., 2023).

Synthesis Analysis

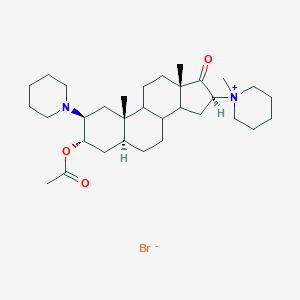

The synthesis of Taxol and its analogues, like 7-epi-Taxol, represents a significant achievement in organic chemistry, with over 60 research groups worldwide contributing to its total synthesis and model studies. The development of Taxol's synthesis from 1994 to 2022 showcases the evolution of strategies to access its complex molecular scaffold. This endeavor has not only provided the anticancer drug but also imparted valuable lessons in synthetic chemistry (Min et al., 2023).

Molecular Structure Analysis

Taxol’s molecular architecture, featuring a complex array of stereocenters and a strained bicyclic ring system, underlines the molecule's potent bioactivity. Its structure-function relationship is crucial for its interaction with microtubules, contributing to its mechanism of action as a microtubule stabilizer. Understanding these structural aspects is essential for the development of Taxol analogues like 7-epi-Taxol (Yang & Horwitz, 2017).

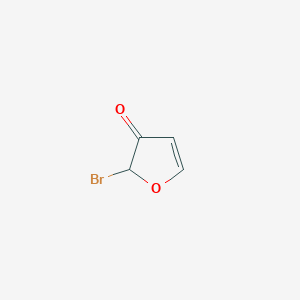

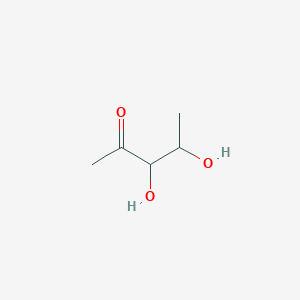

Chemical Reactions and Properties

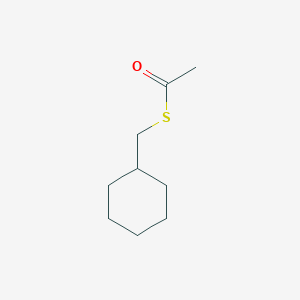

The chemical reactions involved in the synthesis and modification of Taxol and its analogues often utilize epoxide hydrolases for chiral epoxides and diols, which are crucial synthons in pharmaceutical manufacturing. These enzymes catalyze the hydrolytic ring opening of epoxides, producing vicinal diols with high enantiopurity, demonstrating the complex interplay of organic synthesis and biocatalysis in drug development (Widersten et al., 2010).

Physical Properties Analysis

The physical properties of Taxol and its analogues, including solubility, melting point, and stability, are critical for their formulation and delivery as pharmaceuticals. The complex structure of Taxol contributes to its poor water solubility, a challenge that has driven the development of various formulation strategies to enhance its bioavailability for clinical use.

Chemical Properties Analysis

The chemical properties of 7-epi-Taxol, such as its reactivity, stereochemistry, and functional group transformations, are foundational to its anticancer activity. The presence of the oxetane ring and ester side chain in Taxol's structure is crucial for its binding to microtubules, affecting cell function and demonstrating the intricate relationship between chemical structure and biological activity (Hu et al., 2020).

科学研究应用

癌症治疗

7-表鬼臼毒素已被研究用于癌症治疗,特别是头颈部鳞状细胞癌(HNSCC) . 研究发现,7-表鬼臼毒素通过诱导细胞周期阻滞,有效抑制了SCC-9和SCC-47细胞的活力 .

凋亡诱导

该化合物已被证明可以诱导癌细胞凋亡,这是一种程序性细胞死亡形式 . 这是通过在最高浓度下调节外在和内在途径的蛋白质来实现的 .

胱天蛋白酶的激活

观察到7-表鬼臼毒素可以增加OSCC细胞系中胱天蛋白酶3、8、9和PARP的激活 . 胱天蛋白酶是一类蛋白酶家族,在程序性细胞死亡(包括凋亡)、坏死和炎症中起着至关重要的作用。

自噬诱导

除了凋亡外,还发现7-表鬼臼毒素可以诱导自噬,这是一种程序性细胞死亡的另一种形式 . 这可以通过在OSCC细胞系中诱导LC3-I/II表达和抑制p62表达来证明 .

ERK 通路的抑制

研究发现,该化合物可以抑制ERK通路,该通路是参与细胞增殖、分化和存活的关键信号通路 . 这种抑制被认为是7-表鬼臼毒素发挥其抗癌作用的机制之一 .

稳定性和细胞毒性

作用机制

Target of Action

7-Epitaxol, also known as 7-epi-Taxol, is an active metabolite of taxol . The primary targets of 7-Epitaxol are the proteins TP53, EGFR, and AKT1 . These proteins play crucial roles in cell cycle regulation, growth factor signaling, and cell survival, respectively .

Mode of Action

7-Epitaxol interacts with its targets to inhibit cell replication, promoting microtubule bundle formation and preventing microtubule depolymerization . This interaction results in cell cycle arrest and the induction of apoptosis .

Biochemical Pathways

7-Epitaxol affects several biochemical pathways. It induces apoptosis and autophagy through the ERK1/2 signaling pathway . This pathway is crucial for cell proliferation, differentiation, and survival. By inhibiting the ERK pathway, 7-Epitaxol disrupts these processes, leading to cell death .

Pharmacokinetics

It is known that the parent compound, taxol, is administered intravenously and has a bioavailability of 65% when taken orally . It is also known that Taxol is metabolized in the liver

Result of Action

The action of 7-Epitaxol results in potent suppression of cell viability by inducing cell cycle arrest . It also induces cell death, mitochondrial membrane potential changes, and chromatin condensation in cancer cell lines . Furthermore, it regulates the proteins of extrinsic and intrinsic apoptotic pathways and increases the activation of caspases 3, 8, 9, and PARP in cancer cell lines .

安全和危害

未来方向

The biosynthesis of Taxol® by endophytic fungi provides promising targets for future genetic engineering approaches to produce fungal Taxol and precursors . The understanding of the Taxol biosynthetic pathway and related enzymes in fungi is a recent trend . The influence of acylation on the functional and structural diversity of taxanes has also been continuously revealed .

生化分析

Biochemical Properties

7-Epitaxol interacts with microtubules, a component of the cell’s cytoskeleton, to inhibit cell replication . It promotes the formation of microtubule bundles and prevents their depolymerization . This interaction with microtubules is similar to that of Taxol, the parent compound of 7-Epitaxol .

Cellular Effects

7-Epitaxol has been shown to potently suppress cell viability in squamous cell carcinoma of the head and neck (HNSCC) by inducing cell cycle arrest . It induces cell death, mitochondrial membrane potential changes, and chromatin condensation in oral squamous cell carcinoma (OSCC) cell lines .

Molecular Mechanism

7-Epitaxol exerts its effects at the molecular level by regulating the proteins of extrinsic and intrinsic pathways at high concentrations . It also increases the activation of caspases 3, 8, 9, and PARP in OSCC cell lines . Furthermore, 7-Epitaxol induces apoptosis and autophagy marker proteins (cleaved-PARP and LC3-I/II) by reducing the phosphorylation of ERK1/2 .

Temporal Effects in Laboratory Settings

In cell culture medium, the concentration of 7-Epitaxol decreases over time . Despite this decrease, the overall biological activity of 7-Epitaxol does not significantly alter, indicating its stability .

属性

IUPAC Name |

[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32+,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCINICONZNJXQF-LYTKHFMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H51NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318105 | |

| Record name | 7-epi-Taxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

853.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105454-04-4 | |

| Record name | 7-epi-Taxol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105454-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epitaxol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105454044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-epi-Taxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 105454-04-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

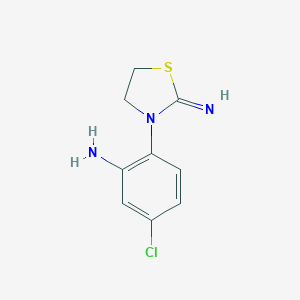

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B27535.png)

![2-Methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B27542.png)

![5,6-Dihydroimidazo[4,5,1-JK][1]benzazepine-2,7(1H,4H)-dione](/img/structure/B27550.png)

![4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid](/img/structure/B27553.png)

![N-[(1R,2R)-2-{[(1R)-1-(Naphthalen-1-yl)ethyl]amino}cyclohexyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B27559.png)

![Phenyl [4-(2-formylhydrazinyl)phenyl]carbamate](/img/structure/B27574.png)